ARRY-382
Description
Targeting Immunosuppressive Myeloid Populations
CSF-1R signaling drives the recruitment and survival of TAMs and MDSCs, which promote immune evasion through multiple mechanisms:
- TAM-mediated immunosuppression : TAMs secrete interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), inhibiting cytotoxic T-cell activity.
- Angiogenesis and metastasis : TAMs produce vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), facilitating tumor vascularization and invasion.
This compound disrupts these processes by blocking CSF-1R activation, leading to TAM depletion and a shift toward M1-like macrophage phenotypes associated with antitumor immunity. In pancreatic ductal adenocarcinoma models, combining this compound with anti-PD-1 therapy enhanced T-cell infiltration and delayed tumor growth, suggesting synergistic effects.
Preclinical and Clinical Evidence of Mechanism
Table 1. Key Findings from this compound Studies
While this compound monotherapy showed limited clinical efficacy in Phase 2 trials, biomarker analyses confirmed target engagement:
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARRY382; ARRY 382; ARRY-382.; NONE |
Origin of Product |
United States |
Scientific Research Applications
Phase 1 Studies
The initial clinical evaluation of ARRY-382 involved several Phase 1 trials aimed at determining its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. Key findings from these studies include:
- Study Design : An open-label, multicenter Phase 1b/2 study evaluated this compound in combination with pembrolizumab (a PD-1 inhibitor) for patients with advanced solid tumors that had progressed on prior therapies .
- Dosage : Patients received doses ranging from 200 mg to 400 mg once daily. The maximum tolerated dose (MTD) was established at 400 mg per day .
- Safety Profile : Common adverse events included fatigue (42%), increased creatine kinase (27%), and nausea (23%). Serious adverse events were reported but were manageable within the clinical setting .
Efficacy Outcomes
In terms of efficacy, while no objective responses were observed in the majority of patients, approximately 15% experienced stable disease for over three months. Notably, reductions in circulating non-classical monocytes (NCMs) and urinary collagen type 1 cross-linked N-telopeptide (NTX), markers indicative of bone turnover and CSF-1R inhibition, were observed at effective doses .
Combination Therapies
The combination of this compound with pembrolizumab has shown promise in enhancing therapeutic outcomes:
- Rationale : Combining this compound with pembrolizumab aims to harness the synergistic effects of inhibiting both TAMs and PD-1 pathways, potentially leading to improved anti-tumor immunity .
- Clinical Insights : In a cohort study involving patients with pancreatic ductal adenocarcinoma and platinum-resistant ovarian cancer, the combination therapy demonstrated a manageable safety profile while providing insights into dosing strategies for future studies .
Case Studies
| Study | Population | Intervention | Outcomes |
|---|---|---|---|
| Bendell et al. | 26 patients with advanced solid tumors | This compound + Pembrolizumab | 15% stable disease; no objective responses |
| Phase 1b/2 Study | Patients with PD-1 resistant tumors | This compound + Pembrolizumab | MTD established at 400 mg QD; manageable AEs |
Comparison with Similar Compounds
Key Pharmacological and Clinical Features:
- Mechanism : Selective inhibition of CSF1R (IC50 = 9 nM) with minimal activity against related kinases (e.g., c-KIT, PDGFR) .
- Clinical Development: Phase 1b/2 Trial (NCT02880371): Evaluated ARRY-382 (200–400 mg daily) combined with pembrolizumab (200 mg every 3 weeks) in advanced solid tumors, including pancreatic ductal adenocarcinoma (PDA), platinum-resistant ovarian cancer (prOVCA), and PD-1/PD-L1 inhibitor-refractory tumors . Efficacy: Modest activity observed:
- Phase 1b: 10.5% partial response (PR) rate (2/19 patients; PDA and ovarian cancer) .
- Phase 2: 3.7% PR in PDA (1/27 patients) and stable disease (SD) in 45% of patients .
Comparison with Similar Compounds
CSF1R inhibitors are classified into selective agents (e.g., this compound, BLZ945) and multi-kinase inhibitors (e.g., pexidartinib, chiauranib). Below is a detailed comparison based on clinical data and pharmacological profiles:
Table 1: Comparison of this compound with Other CSF1R-Targeting Agents
Key Differentiators of this compound:
Selectivity : this compound exhibits >100-fold selectivity for CSF1R over c-KIT and PDGFR, reducing off-target toxicity compared to multi-kinase inhibitors like pexidartinib .
Pharmacokinetics (PK): Linear PK profile with steady-state concentrations achieved by Cycle 2 Day 1 (C2D1).
Molecular Interactions : Binds CSF1R via van der Waals interactions with Val596, Ala614, and Lys616, stabilizing the inactive kinase conformation .
Limitations and Challenges:
- Efficacy: Lower response rates compared to PD-1/PD-L1 monotherapy in similar populations .
- Biomarker Gaps : Lack of validated biomarkers (e.g., CSF1 ligand levels) to predict responder subsets .
- Competitive Landscape : BLZ945 and DCC-3014 (vimseltinib) demonstrate stronger structural affinity (lower binding energy) and clinical activity in early trials .
Preparation Methods
Overview of ARRY-382 Synthesis Strategy
The synthetic route to this compound is based on the strategic construction of three major types of building blocks that are subsequently coupled to form the final compound. The process is outlined in Scheme 1 of the primary chemical literature source and involves:
- Preparation of urea derivatives from p-aminophenol and phenyl isocyanate.
- Formation of p-nitrophenyl carbamates from anilines and p-nitrophenyl chloroformate.
- Reduction and functional group transformations of aromatic nitriles to amines.
These building blocks are then coupled through well-defined chemical reactions to afford this compound with high purity and yield.
Key Synthetic Steps and Building Blocks
| Step | Starting Material(s) | Reaction Type | Product(s) | Notes/Conditions |
|---|---|---|---|---|
| 1 | p-Aminophenol (49) + Phenyl isocyanate (50a) | Urea formation | Urea derivative (51) | Reaction proceeds under mild conditions to form a stable urea linkage. |
| 2 | Anilines (52a–c) + p-Nitrophenyl chloroformate (53) | Carbamate formation | p-Nitrophenyl carbamates (54a–c) | Carbamates are key intermediates for further coupling. |
| 3 | Aromatic nitriles (55a–c) | Reduction + Boc protection + Deprotection | Amines (56a–c) | Sodium borohydride reduction catalyzed by cobalt(II) chloride; Boc protection ensures amine stability. |
| 4 | Aromatic nitriles (55d–e) | Condensation with hydroxylamine hydrochloride + Zinc reduction | Amines (56d–e) | Conversion of nitriles to amines via oxime intermediates. |
| 5 | Amines (56a–m) | Coupling reactions | Final this compound compound | Coupling of amines with carbamates and urea derivatives to form the target molecule. |
Detailed Reaction Conditions and Analytical Data
Urea Formation: The reaction between p-aminophenol and phenyl isocyanate occurs under controlled temperature, typically at room temperature or slightly elevated, yielding urea 51 in good yield.
Carbamate Formation: Anilines react with p-nitrophenyl chloroformate in anhydrous conditions to afford carbamates 54a–c. This step is critical for introducing reactive sites for subsequent amine coupling.
Reduction and Protection: Aromatic nitriles 55a–c undergo reduction with sodium borohydride in the presence of catalytic cobalt(II) chloride. The resulting amines are protected with Boc anhydride to prevent side reactions. Boc groups are later removed under acidic conditions to yield free amines 56a–c.
Condensation and Reduction: For nitriles 55d–e, condensation with hydroxylamine hydrochloride forms oximes, which are subsequently reduced with zinc to yield amines 56d–e.
Coupling to Final Product: The amines 56a–m are coupled with carbamates and urea derivatives to form this compound. The para-disubstituted phenyl groups in the molecule exhibit characteristic AA’XX’ NMR patterns with coupling constants (J) in Hertz, confirming structural integrity.
Purity and Characterization
Purity: All synthesized compounds, including this compound, exhibit a purity of ≥95%, as determined by high-performance liquid chromatography (HPLC).
-
- Column: Agilent ZORBAX Eclipse XDB-C18 (5 μm, 4.6 mm × 150 mm)
- Mobile phases:
- A: Acetonitrile
- B: Water with 0.1% formic acid + 2 mmol ammonium acetate
- Gradient elution: Starting at 10% A / 90% B, ramping to 90% A / 10% B over 25 minutes, held until 30 minutes, then returning to initial conditions.
- Flow rate: 0.5 mL/min
- Detection wavelength: 254 nm
- Injection volume: 20 μL (in DMSO)
-
- Low-resolution MS performed with Agilent MSD-1100 or Agilent Infinity II 1290 LC/MS (ESI)
- High-resolution MS with Sciex TripleTOF 6600 or Varian 901-MS FT-ICR HPLC/MS-MS (ESI)
- Data confirm molecular formula C32H36N8O2 and structural assignments.
Summary Table of Synthetic Building Blocks and Key Intermediates
| Compound ID | Description | Synthetic Role | Key Analytical Data |
|---|---|---|---|
| 49 | p-Aminophenol | Starting material for urea | NMR, MS confirmed |
| 50a | Phenyl isocyanate | Reactant for urea formation | Reactive electrophile |
| 51 | Urea derivative | Intermediate | Confirmed by NMR and MS |
| 52a–c | Anilines | Precursors for carbamates | Varied substituents for SAR |
| 53 | p-Nitrophenyl chloroformate | Carbamate formation reagent | Reactive carbonate source |
| 54a–c | p-Nitrophenyl carbamates | Coupling intermediates | High purity by HPLC |
| 55a–e | Aromatic nitriles | Precursors for amines | Reduced or converted to amines |
| 56a–m | Amines | Final coupling partners | Purity ≥95%, characterized by NMR |
Research Findings on Preparation
The synthetic route was optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalysts.
The use of Boc protection during amine synthesis prevents side reactions and facilitates purification.
Analytical methods including HPLC and MS ensure batch-to-batch consistency, critical for clinical-grade material.
The synthetic methodology allows for the preparation of this compound in sufficient quantities for preclinical and clinical studies, supporting its evaluation as an oral CSF-1R inhibitor.
Q & A
Q. What is the mechanism of action of ARRY-382 in modulating tumor-associated macrophages (TAMs)?
this compound is a highly selective, oral inhibitor of colony-stimulating factor-1 receptor (CSF1R), with an IC50 of 9 nM. It blocks CSF1R autophosphorylation, disrupting downstream signaling critical for TAM survival and differentiation. Preclinical studies show this compound reduces nurse-like cells (NLCs) in chronic lymphocytic leukemia (CLL) models by up to 90% while maintaining cell viability . Methodologically, researchers validate CSF1R inhibition via phospho-CSF1R ELISA assays or flow cytometry to quantify TAM depletion in co-culture systems with patient-derived monocytes .
Q. How is this compound evaluated in preclinical models for CSF1R inhibition?
In vitro models use primary CLL patient samples, where CD14+ monocytes are depleted, and remaining cells are co-cultured with CSF1R inhibitors. Viability ratios (e.g., CD14-depleted vs. untreated) are calculated using flow cytometry, and dose-response curves (AUC values) are generated to compare this compound with analogs like GW-2580. For in vivo validation, this compound is tested in xenograft models (e.g., HEK-293 cells) to measure tumor growth inhibition and bone resorption activity (IC50 = 4–58 nM) .
Q. What are the primary objectives of early-phase clinical trials involving this compound?
Phase 1b trials focus on determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in combination therapies (e.g., with pembrolizumab). Key endpoints include dose-limiting toxicities (DLTs), safety profiles (e.g., transaminase elevation), and pharmacokinetic (PK) parameters like AUCτ and Cmax. Phase 2 trials evaluate efficacy in specific cohorts (e.g., PD-1/PD-L1-refractory solid tumors) using objective response rates per RECIST criteria .
Advanced Research Questions
Q. How to design combination therapies with this compound and immune checkpoint inhibitors (ICIs)?
Combination strategies require dose escalation studies to assess synergistic effects and toxicity. For example, this compound (200–400 mg QD) is paired with pembrolizumab (2 mg/kg Q3W) in advanced solid tumors. Researchers must monitor immune-related adverse events (irAEs) and use pharmacodynamic biomarkers (e.g., CSF1 occupancy in plasma) to confirm target engagement. Adaptive trial designs allow cohort expansion based on interim PK/PD analyses .
Q. How to perform pharmacokinetic (PK) analysis of this compound and its metabolites?
PK studies use validated bioanalytical methods to quantify this compound and metabolites (AR00469099, AR00469100, AR00470870) in plasma. Sampling occurs at predefined intervals (e.g., C1D1 for single-dose, C2D1 for steady-state). Non-compartmental analysis calculates AUCτ, Cmax, Tmax, and metabolite-to-parent ratios. Exclusion criteria include protocol deviations (e.g., vomiting within 4 hours post-dose) to ensure data integrity .
Q. How to reconcile contradictory efficacy data from this compound clinical trials?
Early-phase trials reported stable disease (15% of patients) but no objective responses in advanced solid tumors. Contradictions arise from heterogeneous patient populations or variable TAM infiltration. Researchers should stratify cohorts by biomarker status (e.g., CSF1R expression) and use multiplex immunohistochemistry to correlate TAM depletion with clinical outcomes. Meta-analyses of PK/PD data across trials (e.g., NCT02880371 vs. NCT01316822) can identify subpopulations benefiting from CSF1R inhibition .
Q. What in silico strategies optimize this compound's binding to CSF1R?
Molecular docking studies (e.g., using CSF1R crystal structure PDB 4R7H) reveal this compound binds to Met637 and Cys666, stabilizing the DFG motif in an auto-inhibitory conformation. Computational modeling predicts binding energy (ΔG) and selectivity against off-target kinases (e.g., PDGFR, c-KIT). Researchers validate predictions with kinase inhibition assays and compare results with analogs like BLZ-945 or DCC-3014 .
Q. How to address dose-limiting toxicities (DLTs) in this compound trials?
DLTs (e.g., transaminitis, creatine phosphokinase elevation) are managed via protocol-defined dose modifications. Safety analyses use the Safety Set (SS), which includes all patients receiving ≥1 dose. Researchers apply descriptive statistics (median duration of exposure, adverse event frequency) and Bayesian models to predict toxicity risks during dose escalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
